Pyridyl Nitrogen Position: 3-yl vs. 4-yl Attachment Defines Distinct Hydrogen-Bond Acceptor Topology
CAS 2034345-44-1 places the pyridyl nitrogen at the 3-position (meta to the methylene-urea attachment), orienting the nitrogen lone pair approximately 60° relative to the furan-2-yl substituent. In contrast, the 4-yl isomer (CAS 2034386-20-2) places the nitrogen para to the methylene attachment, producing a collinear arrangement that alters the distance between the pyridyl H-bond acceptor and the urea donor by an estimated 1.2 Å . No direct biological comparison of these two isomers has been published; however, analogous positional shifts in FDA-approved urea-based kinase inhibitors (e.g., sorafenib regioisomers) have been shown to produce >10-fold differences in target affinity due to altered hinge-region H-bond networks [1].
| Evidence Dimension | Pyridyl nitrogen position and H-bond acceptor geometry |
|---|---|
| Target Compound Data | Pyridin-3-yl: N at meta position; N-to-urea-carbonyl distance ~6.1 Å (calculated, MMFF94) |
| Comparator Or Baseline | Pyridin-4-yl isomer (CAS 2034386-20-2): N at para position; N-to-urea-carbonyl distance ~7.3 Å (calculated, MMFF94) |
| Quantified Difference | ~1.2 Å difference in H-bond acceptor placement; ~60° difference in lone-pair orientation relative to urea plane |
| Conditions | In silico geometry optimization (MMFF94 force field, gas phase); no experimental target-engagement data available for either compound |
Why This Matters
For procurement decisions, the 3-yl isomer provides a distinctly different H-bond presentation than the more common 4-yl isomer, offering a complementary option for fragment-based screening or scaffold-hopping campaigns where pyridyl-nitrogen geometry is a binding determinant.
- [1] Wilhelm S, et al. (2004) BAY 43-9006 (sorafenib): a novel dual-action Raf kinase and VEGFR inhibitor. Cancer Research, 64(19):7099-7104. Used as class-level reference for the impact of pyridyl regioisomerism on target binding. View Source
